In Vivo Efficacy: Prevention of Glucocorticoid-Induced Muscle Atrophy
IBS008738 demonstrates significant in vivo efficacy in preventing dexamethasone-induced muscle atrophy. In a mouse model, local injection of IBS008738 prevented the dexamethasone-induced reduction in muscle weights and partially suppressed the upregulation of key atrophy markers, atrogin-1 and MuRF-1. This data supports the compound's utility beyond in vitro models and distinguishes it from TAZ activators lacking validated in vivo efficacy data in a muscle wasting context [1].
| Evidence Dimension | In vivo prevention of muscle atrophy |
|---|---|
| Target Compound Data | 30 µM, 100 µL intramuscular injection |
| Comparator Or Baseline | Vehicle (DMSO) control in a 25 mg/kg/day dexamethasone-induced atrophy model in BALB/cByJ mice |
| Quantified Difference | Significant prevention of dexamethasone-induced muscle weight loss (p<0.05) and partial suppression of atrogin-1 and MuRF-1 mRNA upregulation (p<0.05) |
| Conditions | 6-week-old female BALB/cByJ mice treated with dexamethasone (25 mg/kg/day, i.p.) for 1 week; IBS008738 or vehicle injected into hind limbs every other day |
Why This Matters
This data provides a critical 'go/no-go' criterion for in vivo studies, proving that IBS008738 is active in a disease-relevant animal model, unlike many tool compounds only validated in cell culture.
- [1] Yang Z, Nakagawa K, Sarkar A, et al. Screening with a novel cell-based assay for TAZ activators identifies a compound that enhances myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model. Mol Cell Biol. 2014;34(9):1607-1621. (Figure 9). View Source
